molecular formula C16H16O4 B6405564 2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261909-20-9

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6405564
CAS RN: 1261909-20-9
M. Wt: 272.29 g/mol
InChI Key: BLCADZBULWPIRD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid (2,5-DMPBA) is a chemical compound that is used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 166 °C and a molecular weight of 224.25 g/mol. 2,5-DMPBA is a common reagent in organic synthesis and is used in the synthesis of a variety of organic compounds.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis for the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, such as the antifungal agent terbinafine. In addition, it is used in the synthesis of a variety of other compounds, including polymers, dyes, and pigments.

Mechanism of Action

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% acts as a nucleophile in organic synthesis reactions. It is able to react with a variety of electrophiles, such as carbonyl compounds, to form carbon-carbon bonds. The reaction is typically carried out in an acidic medium, such as aqueous acetic acid, to facilitate the reaction.
Biochemical and Physiological Effects
2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and biodegradable, and is not known to be carcinogenic or to cause any other adverse health effects.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound, making it safe to use in laboratory settings. In addition, it is readily available and can be synthesized in a relatively simple manner. However, it is important to note that 2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% is sensitive to light and air, and should be stored in a cool, dark environment.

Future Directions

There are several potential future directions for the use of 2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95%. It could be used in the development of new pharmaceuticals, as well as in the synthesis of polymers, dyes, and pigments. In addition, it could be used in the development of new catalysts for organic synthesis reactions. Finally, it could be used as a reagent in the synthesis of other compounds, such as heterocycles, organometallics, and peptides.

Synthesis Methods

2-(2,5-Dimethoxyphenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 2,5-dimethoxyphenol with 6-methylbenzoic acid in an acidic medium. This reaction proceeds via a nucleophilic aromatic substitution reaction, with the 2,5-dimethoxyphenol acting as the nucleophile and the 6-methylbenzoic acid acting as the electrophile. The reaction is typically carried out in aqueous acetic acid at a temperature of approximately 80 °C.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-5-4-6-12(15(10)16(17)18)13-9-11(19-2)7-8-14(13)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCADZBULWPIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690814
Record name 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-20-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,5′-dimethoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261909-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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